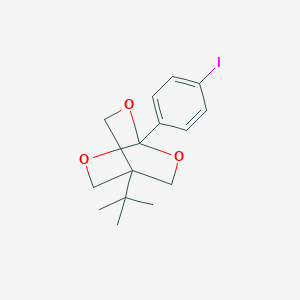

4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bacimex, également connu sous le nom de Sultamicilline Tosylate, est une forme orale de la combinaison antibiotique ampicilline et sulbactam. Il s'agit d'un promédicament mutuel, c'est-à-dire un composé qui subit une conversion chimique par des processus métaboliques pour libérer les médicaments actifs. Bacimex est principalement utilisé pour ses propriétés antibactériennes, en particulier contre les bactéries productrices de bêta-lactamases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Bacimex implique l'estérification de l'ampicilline et du sulbactam. Le processus comprend généralement les étapes suivantes :

Estérification : L'ampicilline et le sulbactam sont estérifiés à l'aide d'un agent estérifiant approprié dans des conditions contrôlées.

Purification : L'ester résultant est purifié par cristallisation ou d'autres techniques de purification pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de Bacimex suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités d'ampicilline et de sulbactam sont estérifiées dans des réacteurs industriels.

Purification et contrôle de la qualité : Le produit est purifié à l'aide de méthodes de cristallisation et de filtration à l'échelle industrielle. Des mesures de contrôle de la qualité garantissent la pureté et la puissance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Bacimex subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Bacimex peut être hydrolysé pour libérer l'ampicilline et le sulbactam.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse de Bacimex.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène peuvent être utilisés pour les réactions d'oxydation.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour les réactions de réduction.

Principaux produits formés

Les principaux produits formés par l'hydrolyse de Bacimex sont l'ampicilline et le sulbactam. Ces produits conservent leurs propriétés antibactériennes et sont efficaces contre un large éventail de bactéries.

Applications de recherche scientifique

Bacimex a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : Utilisé dans la recherche sur la résistance bactérienne et les mécanismes d'inhibition des bêta-lactamases.

Médecine : Étudié pour son efficacité dans le traitement de diverses infections bactériennes, en particulier celles causées par des bactéries productrices de bêta-lactamases.

Industrie : Utilisé dans le développement de nouveaux agents et formulations antibactériens.

Mécanisme d'action

Bacimex exerce ses effets par l'action combinée de l'ampicilline et du sulbactam. L'ampicilline inhibe la synthèse de la paroi cellulaire bactérienne en se liant aux protéines de liaison à la pénicilline, ce qui entraîne la lyse cellulaire. Le sulbactam inhibe les enzymes bêta-lactamases produites par les bactéries résistantes, augmentant ainsi l'efficacité de l'ampicilline .

Applications De Recherche Scientifique

Bacimex has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Employed in research on bacterial resistance and the mechanisms of beta-lactamase inhibition.

Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by beta-lactamase-producing bacteria.

Industry: Utilized in the development of new antibacterial agents and formulations.

Mécanisme D'action

Bacimex exerts its effects through the combined action of ampicillin and sulbactam. Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis. Sulbactam inhibits beta-lactamase enzymes produced by resistant bacteria, thereby enhancing the efficacy of ampicillin .

Comparaison Avec Des Composés Similaires

Composés similaires

Ampicilline : Un antibiotique bêta-lactame qui inhibe la synthèse de la paroi cellulaire bactérienne.

Sulbactam : Un inhibiteur des bêta-lactamases qui améliore l'efficacité des antibiotiques bêta-lactames.

Amoxicilline-clavulanate : Une combinaison d'amoxicilline et d'acide clavulanique, similaire à Bacimex dans son mécanisme d'action.

Unicité

Bacimex est unique en raison de sa nature de promédicament mutuel, qui permet la libération simultanée d'ampicilline et de sulbactam. Cette double action procure une activité antibactérienne accrue contre les bactéries productrices de bêta-lactamases, ce qui en fait une option thérapeutique précieuse pour le traitement des infections résistantes .

Propriétés

Numéro CAS |

117439-67-5 |

|---|---|

Formule moléculaire |

C15H19IO3 |

Poids moléculaire |

374.21 g/mol |

Nom IUPAC |

4-tert-butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C15H19IO3/c1-13(2,3)14-8-17-15(18-9-14,19-10-14)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3 |

Clé InChI |

XFHCOMPFTDWWQD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)I |

SMILES canonique |

CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)I |

Key on ui other cas no. |

117439-67-5 |

Synonymes |

4-I-TBOB 4-tert-butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.